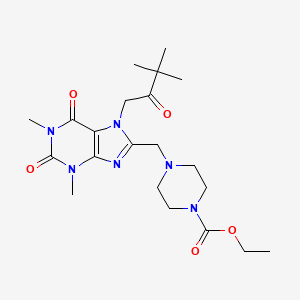
ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H32N6O5 and its molecular weight is 448.524. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Research in organic chemistry often explores the synthesis of complex molecules, including derivatives of piperazine, for various applications ranging from materials science to drug development. For instance, Vasileva et al. (2018) demonstrated the decyclization of certain carboxylates by secondary amines to yield N,N′-disubstituted piperazine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018). Such processes are crucial for developing new chemical entities with potential applications in pharmaceuticals and materials science.
Biological Activities and Potential Therapeutic Applications
The exploration of biological activities of chemical compounds is a significant area of research, contributing to the development of new therapeutic agents. Lecanu et al. (2010) reported on a compound designed for neuroprotective therapeutic approaches in Alzheimer's disease, demonstrating how modifications to the piperazine structure could lead to potential treatments for neurodegenerative disorders (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010). This highlights the importance of chemical synthesis in creating compounds with specific biological activities.
Antimicrobial Activity
Antimicrobial resistance is a growing concern worldwide, and the search for new antimicrobial agents is critical. Compounds derived from piperazine structures have been studied for their antimicrobial properties. Sharma and Jain (2008) synthesized a series of quinoline-3-carboxylates derivatives and evaluated them for antibacterial activity, contributing to the ongoing search for new antimicrobial compounds (Sharma & Jain, 2008). Research in this area can lead to the discovery of new drugs to combat resistant bacterial strains.
Coordination Chemistry and Material Science
The field of coordination chemistry explores the design and synthesis of coordination compounds with potential applications in material science, catalysis, and luminescence. Yu et al. (2006) investigated coordination polymers with the drug ligand Enoxacin, showcasing the utility of piperazine derivatives in creating materials with specific photoluminescent properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006). This research demonstrates the intersection of organic synthesis and material science, leading to innovations in materials with unique properties.
Propiedades
IUPAC Name |
ethyl 4-[[7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O5/c1-7-32-20(31)26-10-8-25(9-11-26)13-15-22-17-16(18(29)24(6)19(30)23(17)5)27(15)12-14(28)21(2,3)4/h7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHJRZBIOGTDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC(=O)C(C)(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((7-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Acetylanilino)-2-oxoethyl] 3-[(5-chloro-2,4-dimethoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B2885889.png)
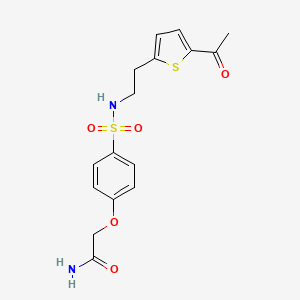
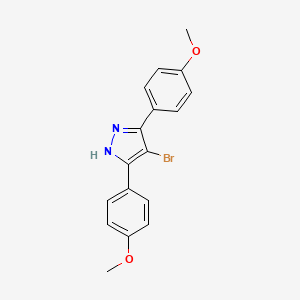
![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)


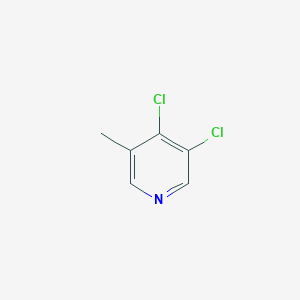
![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)


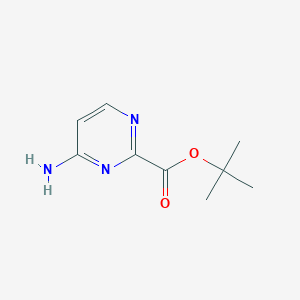
![Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2885912.png)